MC-DM1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

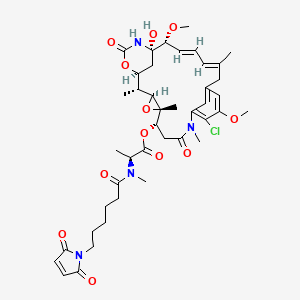

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H55ClN4O12/c1-24-13-12-14-31(56-8)42(54)23-30(57-40(53)44-42)25(2)38-41(4,59-38)32(22-36(51)46(6)28-20-27(19-24)21-29(55-7)37(28)43)58-39(52)26(3)45(5)33(48)15-10-9-11-18-47-34(49)16-17-35(47)50/h12-14,16-17,20-21,25-26,30-32,38,54H,9-11,15,18-19,22-23H2,1-8H3,(H,44,53)/b14-12+,24-13+/t25-,26+,30+,31-,32+,38+,41+,42+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBPANNIQRLRII-RJPAQOSPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCN5C(=O)C=CC5=O)C)C)OC)(NC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCN5C(=O)C=CC5=O)C)\C)OC)(NC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H55ClN4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemical Properties of MC-DM1 Antibody-Drug Conjugates

This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of MC-DM1, a cornerstone in the development of targeted cancer therapies. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular architecture, physicochemical characteristics, and functional pathways of this class of antibody-drug conjugates (ADCs).

Introduction to this compound

This compound refers to an antibody-drug conjugate where a monoclonal antibody (MC) is connected to the cytotoxic agent DM1 (Mertansine) via a chemical linker.[1][2] This powerful combination allows for the targeted delivery of a potent microtubule-disrupting agent directly to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[3] The monoclonal antibody component (MC) is designed to bind to a specific tumor-associated antigen, ensuring the selective delivery of the DM1 payload.[4]

Molecular Structure and Components

The this compound conjugate is a complex biomolecule comprising three key components: a monoclonal antibody, a linker, and the cytotoxic payload DM1.

-

Monoclonal Antibody (MC): A humanized monoclonal antibody of the IgG1 isotype is typically used, providing high binding affinity to a specific antigen on the surface of tumor cells.[5] The "MC" designation is generic and represents the targeting component of the ADC, which can be tailored to various cancer types by selecting an appropriate antibody.

-

DM1 (Mertansine): A derivative of maytansine, DM1 is a highly potent microtubule inhibitor.[2][3] It is a thiol-containing maytansinoid, which allows for its conjugation to a linker.[6] DM1 exerts its cytotoxic effect by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis of cancer cells.[3]

-

Linker: The linker is a critical component that covalently attaches DM1 to the monoclonal antibody. The choice of linker influences the stability, drug-release mechanism, and overall efficacy of the ADC.[7][8] A commonly used linker for creating DM1 conjugates is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which forms a stable thioether bond.[5][8] Other linkers, including those with polyethylene glycol (PEG) components to enhance solubility, have also been explored.[9]

Physicochemical Properties

The physicochemical properties of both the DM1 payload and the complete this compound conjugate are crucial for its development and performance.

Properties of DM1 (Mertansine)

| Property | Value | Reference |

| Molecular Formula | C35H48ClN3O10S | [10] |

| Molecular Weight | 738.3 g/mol | [10] |

| Appearance | White to off-white solid powder | [6] |

| Solubility | Soluble in DMSO, not in water | [] |

| Mechanism of Action | Microtubule inhibitor | [2][3] |

Properties of this compound Conjugate (General)

The properties of the final this compound conjugate are influenced by the specific monoclonal antibody used and the drug-to-antibody ratio (DAR).

| Property | Description | Reference |

| Drug-to-Antibody Ratio (DAR) | The average number of DM1 molecules conjugated to a single antibody. A typical DAR for maytansinoid ADCs is in the range of 3-4.[12][13] Higher DAR values can increase potency but may also lead to faster clearance and increased toxicity.[13] | |

| Stability | The stability of the linker is crucial to prevent premature release of the cytotoxic payload in circulation. Non-cleavable linkers like SMCC provide high stability.[5][] | |

| Hydrophobicity | The conjugation of hydrophobic drugs like DM1 can increase the overall hydrophobicity of the antibody, potentially leading to aggregation.[4] Linker chemistry can be optimized to mitigate this.[8] |

Mechanism of Action

The therapeutic effect of this compound is achieved through a multi-step process that leverages the specificity of the antibody and the potency of the DM1 payload.[14][15]

-

Target Binding: The monoclonal antibody component of the this compound conjugate binds to its specific target antigen on the surface of a cancer cell.[5]

-

Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[14][16]

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.[14][16]

-

Payload Release: Inside the lysosome, the antibody portion of the conjugate is degraded by proteases, leading to the release of the DM1 payload (or a metabolite containing DM1).[5][17]

-

Cytotoxicity: The released DM1 then binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[3][18]

The trastuzumab component of T-DM1, a well-known this compound conjugate, also retains its own anti-tumor activities, including inhibition of the PI3K/AKT signaling pathway and antibody-dependent cellular cytotoxicity (ADCC).[5][14]

Experimental Protocols

The characterization of this compound conjugates involves a series of analytical methods to ensure quality, consistency, and efficacy.[4][19]

Synthesis and Conjugation of this compound

The synthesis of an this compound conjugate is typically a two-step process.[8][20]

-

Antibody Modification: The monoclonal antibody is first modified with a bifunctional linker, such as SMCC. The NHS-ester end of SMCC reacts with lysine residues on the antibody.

-

Drug Conjugation: The thiol group of DM1 then reacts with the maleimide group of the linker that is now attached to the antibody, forming a stable thioether bond.

A detailed, step-by-step protocol for lab-scale conjugation can be found in various publications.[18]

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.[12] Several methods can be used for its determination:

-

UV-Vis Spectroscopy: This method relies on the different extinction coefficients of the antibody and the drug. By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and 252 nm for DM1), the concentrations of each component can be determined and the DAR calculated.

-

Mass Spectrometry (MS): High-resolution mass spectrometry of the intact or deglycosylated ADC can provide a detailed distribution of drug loading, from which the average DAR can be calculated.[21][22]

-

Hydrophobic Interaction Chromatography (HIC): This chromatographic technique separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, species with different numbers of DM1 molecules can be resolved and quantified.

In Vitro Cytotoxicity Assay

The potency of the this compound conjugate is assessed using in vitro cell-based assays.

-

Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured.

-

Treatment: Cells are treated with serial dilutions of the this compound conjugate, a non-targeted control ADC, and free DM1.

-

Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is measured using a suitable assay (e.g., MTT, CellTiter-Glo).

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of the conjugate.

Conclusion

This compound represents a versatile and potent platform for the development of antibody-drug conjugates. A thorough understanding of its structure, chemical properties, and mechanism of action is paramount for the successful design and optimization of novel targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for the robust characterization of these complex and promising therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | Drug-Linker Conjugates for ADC | 1375089-56-7 | Invivochem [invivochem.com]

- 7. researchgate.net [researchgate.net]

- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel trastuzumab-DM1 conjugate: Synthesis and bio-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DM 1 | C35H48ClN3O10S | CID 71301226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. waters.com [waters.com]

- 13. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. labiotech.eu [labiotech.eu]

- 20. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]

- 21. researchgate.net [researchgate.net]

- 22. lcms.cz [lcms.cz]

The Pivotal Role of the MC Linker in MC-DM1 Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's success, dictating its stability, pharmacokinetic profile, and mechanism of payload release. This technical guide delves into the core functionalities of the maleimidocaproyl (MC) linker, a non-cleavable linker frequently used in conjunction with the maytansinoid payload, DM1.

The MC Linker: A Foundation of Stability

The maleimidocaproyl (MC) linker is a type of non-cleavable linker.[1] Its primary role is to provide a stable and covalent connection between the antibody and the DM1 payload.[2][3] This stability is paramount during systemic circulation, preventing the premature release of the highly potent DM1, which could otherwise lead to off-target toxicity and a diminished therapeutic window.[4][5]

The MC linker is often part of a larger heterobifunctional linker, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). In this configuration, the succinimide group reacts with lysine residues on the antibody, while the maleimide group forms a stable thioether bond with the thiol-containing DM1 payload.[6][7] This non-cleavable design ensures that the cytotoxic payload is only released after the entire ADC has been internalized by the target cancer cell and undergone lysosomal degradation.[1][8]

Mechanism of Action: From Circulation to Cytotoxicity

The journey of an MC-DM1 ADC from administration to inducing cancer cell death is a multi-step process heavily reliant on the linker's properties.

-

Target Binding and Internalization: The ADC circulates in the bloodstream and its monoclonal antibody component selectively binds to a specific antigen on the surface of a cancer cell.[5]

-

Endocytosis: Upon binding, the cancer cell internalizes the ADC-antigen complex through receptor-mediated endocytosis.[4][9]

-

Lysosomal Trafficking: The internalized vesicle traffics to the lysosome, a cellular organelle containing powerful digestive enzymes.[9]

-

Antibody Catabolism and Payload Release: Inside the acidic environment of the lysosome, proteases completely degrade the antibody component of the ADC.[1][8] Because the MC linker is non-cleavable, this degradation process releases the DM1 payload still attached to the linker and the lysine residue it was conjugated to, forming the active catabolite: Lysine-MC-DM1.[4][10][11]

-

Microtubule Disruption and Apoptosis: The Lysine-MC-DM1 catabolite is then transported into the cytoplasm where DM1 exerts its cytotoxic effect.[9] DM1 is a potent inhibitor of tubulin polymerization.[12] By binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis (programmed cell death).[13][14]

Figure 1: Mechanism of action for an this compound ADC.

Experimental Protocols and Workflows

The development and characterization of this compound ADCs involve a series of precise experimental procedures.

The synthesis of an this compound ADC typically involves a two-step lysine-based conjugation process.[15][16]

Figure 2: General workflow for this compound ADC synthesis.

Protocol for Lysine-Based Conjugation: [16][17]

-

Antibody Preparation: Adjust the concentration of the monoclonal antibody (e.g., to 2-10 mg/mL) in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.4).

-

Linker Activation: Dissolve the SMCC-DM1 conjugate in an organic solvent like DMSO.

-

Conjugation Reaction: Add the dissolved SMCC-DM1 to the antibody solution at a specific molar ratio (e.g., 15:1 linker-to-antibody). Incubate the reaction mixture (e.g., for 30 minutes at room temperature) to allow the NHS ester of the SMCC linker to react with lysine residues on the antibody.[16][17]

-

Purification: Remove unreacted linker-drug and other impurities. This is often achieved using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to isolate the purified ADC.[18]

-

Characterization: Analyze the final product to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and aggregation levels.[19][20]

This assay measures the potency of the ADC in killing cancer cells. The MTT assay is a common colorimetric method.[21]

Protocol for MTT Cytotoxicity Assay: [21][22]

-

Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC, a non-binding control ADC, and free DM1 payload in cell culture medium. Add the solutions to the appropriate wells.

-

Incubation: Incubate the plates for a defined period (e.g., 72-144 hours) at 37°C.

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 1-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., 100 µL of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells and plot the results against ADC concentration. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Quantitative Data Summary

The performance of this compound ADCs is quantified through various metrics. The tables below summarize representative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound ADCs

| Cell Line | Target Antigen | IC50 (nM) | Reference |

|---|---|---|---|

| BT-474 | HER2 | ~1 - 10 | [23] |

| N87 | HER2 | Varies | [17] |

| SK-BR-3 | HER2 | Varies | [17][24] |

| Karpas-299 | CD30 | N/A (Example) | [23] |

| 786-O | CD70 | ~1 |[11] |

Note: IC50 values are highly dependent on the specific antibody, cell line, and assay conditions.

Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models

| Xenograft Model | Target Antigen | ADC Dose | Tumor Growth Inhibition (TGI) | Reference |

|---|---|---|---|---|

| RAJI (NHL) | CD19 / CD21 | 5 mg/kg | Significant TGI | [25] |

| Granta-519 (NHL) | CD20 | 5 mg/kg | Significant TGI | [25] |

| BJAB-luc (NHL) | CD22 | ~10 mg/kg | Significant TGI | [25] |

| HER2+ Breast Cancer | HER2 | 5 mg/kg | Full tumor regression |[23] |

Note: Efficacy is dependent on the tumor model, dosing schedule, and specific ADC construct.[26]

Table 3: Comparative Pharmacokinetic Parameters

| ADC Construct | Linker Type | Clearance | Stability | Reference |

|---|---|---|---|---|

| MCC-DM1 | Non-cleavable (Thioether) | Slower | More Stable | [10] |

| SPP-DM1 | Cleavable (Disulfide) | Faster | Less Stable | [10] |

| Ab-SMCC-DM1 | Non-cleavable (Thioether) | Slower than total Ab | Generally Stable |[27][28] |

Note: Non-cleavable linkers like MC generally result in slower ADC clearance and greater stability in circulation compared to many cleavable linkers.[10]

Conclusion

The maleimidocaproyl (MC) linker is a critical component in the design of effective and safe this compound ADCs. Its non-cleavable nature provides essential stability in systemic circulation, minimizing premature drug release and associated off-target toxicity.[1] The mechanism of action, which relies on complete antibody degradation within the target cell's lysosome, ensures that the potent DM1 payload is released specifically at the site of action. This targeted release mechanism, combined with the linker's robust chemical properties, contributes significantly to the therapeutic index of this compound ADCs, making them a powerful tool in the arsenal against cancer. The rigorous experimental evaluation of these conjugates is vital for optimizing their design and predicting clinical success.

References

- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. almacgroup.com [almacgroup.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. blog.crownbio.com [blog.crownbio.com]

- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. labiotech.eu [labiotech.eu]

- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 23. aacrjournals.org [aacrjournals.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Intracellular Journey and Cytotoxic Mechanism of DM1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the efficacy of the cytotoxic payload DM1, a key component of several antibody-drug conjugates (ADCs), within cancer cells. This document details the cellular uptake, intracellular trafficking, payload release, and the ultimate mechanism of action of DM1, supported by quantitative data and detailed experimental protocols.

The Multi-Step Mechanism of DM1-Containing ADCs

The therapeutic action of a DM1-based ADC is a highly orchestrated process that begins with specific targeting of cancer cells and culminates in the induction of apoptosis. This journey can be broadly categorized into four key stages:

-

Receptor-Mediated Endocytosis: The ADC, such as Trastuzumab emtansine (T-DM1), first binds to a specific antigen, like HER2, which is overexpressed on the surface of the target cancer cell.[1] This binding event triggers the internalization of the ADC-antigen complex through a process known as receptor-mediated endocytosis.[1] For many HER2-targeted ADCs, this internalization primarily occurs via clathrin-coated pits.[2]

-

Intracellular Trafficking: Once inside the cell, the ADC is encapsulated within an endosome. These early endosomes mature into late endosomes and subsequently fuse with lysosomes.[1] This trafficking pathway is crucial for delivering the ADC to the cellular compartment responsible for its degradation.[3]

-

Lysosomal Degradation and Payload Release: The acidic environment and potent proteases within the lysosome degrade the antibody component of the ADC.[1] In the case of ADCs with non-cleavable linkers, like T-DM1, this proteolytic degradation results in the release of the active cytotoxic payload, DM1, attached to the linker and a lysine residue (Lys-MCC-DM1).[4]

-

Microtubule Disruption and Apoptosis: The released Lys-MCC-DM1 then enters the cytoplasm and exerts its cytotoxic effect by binding to tubulin, the fundamental protein subunit of microtubules.[5] DM1 inhibits the assembly of microtubules and disrupts their dynamic instability, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[1][6]

Caption: The intracellular journey and mechanism of action of a DM1-based ADC.

Quantitative Data on DM1 and T-DM1 Activity

The potency of DM1 and its conjugated form, T-DM1, has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic efficacy.

| Cell Line | Cancer Type | HER2 Status | T-DM1 IC50 (µg/mL) | DM1 IC50 (nM) |

| KMCH-1 | Biliary Tract Cancer | High | 0.031 | 0.79 - 7.2 |

| Mz-ChA-1 | Biliary Tract Cancer | High | 1.3 | 0.79 - 7.2 |

| KKU-100 | Biliary Tract Cancer | Low | 4.3 | 0.79 - 7.2 |

| MDA-MB-361 S | Breast Cancer | HER2-positive | ~0.08 (converted from nmol/L) | Not Specified |

| MDA-MB-361 TR | Breast Cancer (T-DM1 Resistant) | HER2-positive | ~0.4 (converted from nmol/L) | Not Specified |

| MDA-MB-361 TCR | Breast Cancer (T-DM1 Resistant) | HER2-positive | ~0.64 (converted from nmol/L) | Not Specified |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

The intracellular concentration of the active metabolite, Lys-MCC-DM1, is critical for its therapeutic effect. Studies have shown that in HER2-positive N87 gastric cancer cells treated with 10 µg/mL of T-DM1, the intracellular concentration of Lys-MCC-DM1 increases over time, reaching a higher concentration in sensitive cells compared to resistant cells after 24 hours.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to determine the IC50 of a DM1-containing ADC in cancer cell lines.

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Materials:

-

Target cancer cell line

-

Complete culture medium

-

DM1-containing ADC

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium.[7][8]

-

Incubation: Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7]

-

ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add them to the respective wells. Include a vehicle control (medium without ADC).

-

Incubation with ADC: Incubate the cells with the ADC for a period of 48 to 144 hours.[7][8]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[7]

-

Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[7][9]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Immunofluorescence Staining of Microtubules

This protocol describes the visualization of microtubule disruption in cells treated with a DM1-containing ADC.

Caption: Workflow for immunofluorescence staining of microtubules.

Materials:

-

Cells grown on glass coverslips

-

DM1-containing ADC

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI solution (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentration of the DM1-containing ADC for an appropriate duration.

-

Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.[10]

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular structures.[10]

-

Blocking: Wash with PBS and then incubate with 1% BSA in PBS for 1 hour to block non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash with PBS and then incubate with DAPI solution for 5 minutes to stain the nuclei.[10]

-

Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.

Quantification of Intracellular Lys-MCC-DM1 by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of the active DM1 metabolite from cell lysates.

Caption: Workflow for LC-MS/MS quantification of intracellular Lys-MCC-DM1.

Materials:

-

ADC-treated cell pellets

-

Lysis buffer

-

Acetonitrile (or other protein precipitation agent)

-

Internal standard

-

LC-MS/MS system with a C18 column

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with the DM1-containing ADC for the desired time points.

-

Cell Harvesting and Lysis: Harvest the cells and lyse them to release intracellular contents.

-

Protein Precipitation: Add a protein precipitation agent, such as acetonitrile, to the cell lysate to precipitate proteins.[11]

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins and cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.

-

LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system.

-

Chromatographic Separation: Separate the metabolites using a C18 column with a suitable mobile phase gradient.[11]

-

Mass Spectrometric Detection: Detect and quantify Lys-MCC-DM1 using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Quantification: Determine the concentration of Lys-MCC-DM1 in the samples by comparing the peak areas to a standard curve prepared with known concentrations of the analyte.[11]

Conclusion

The efficacy of DM1 as a cytotoxic payload in antibody-drug conjugates is a result of a sophisticated and multi-step intracellular process. A thorough understanding of each stage, from receptor binding and internalization to lysosomal processing and microtubule disruption, is paramount for the rational design and optimization of next-generation ADCs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers in this dynamic field, facilitating further investigation and innovation in targeted cancer therapy.

References

- 1. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. LC-MS/MS method for the simultaneous determination of Lys-MCC-DM1, MCC-DM1 and DM1 as potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to MC-DM1 for First-Time Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and scientists embarking on the development of Antibody-Drug Conjugates (ADCs) utilizing the MC-DM1 drug-linker. This document provides a foundational understanding of this compound, its mechanism of action, and detailed protocols for the synthesis, characterization, and preclinical evaluation of this compound-based ADCs.

Introduction to this compound in ADC Development

Antibody-Drug Conjugates are a transformative class of biopharmaceutical drugs designed to selectively deliver potent cytotoxic agents to cancer cells.[1] This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity.[2] An ADC is comprised of three key components: a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3]

This compound is a widely utilized drug-linker conjugate in ADC research and development.[4] It consists of the potent microtubule-disrupting agent DM1, a derivative of maytansine, attached to a maleimidocaproyl (MC) linker.[5] The MC linker provides a stable covalent bond between the antibody and the DM1 payload. Ado-trastuzumab emtansine (T-DM1, Kadcyla®), a clinically approved ADC for HER2-positive breast cancer, is a prominent example of an ADC employing a similar lysine-based conjugation strategy with a DM1 payload.[3][6]

Mechanism of Action of this compound ADCs

The therapeutic effect of an this compound ADC is a multi-step process that begins with the specific binding of the antibody component to its target antigen on the surface of a cancer cell.[7] Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[8] Following internalization, the complex is trafficked to the lysosome, where the antibody is degraded by proteases. This degradation releases the DM1 payload, which then enters the cytoplasm.[6]

Once in the cytoplasm, DM1 exerts its cytotoxic effect by binding to tubulin, a key component of microtubules.[9] This binding disrupts microtubule dynamics, leading to the inhibition of microtubule assembly.[6] The disruption of the microtubule network results in cell cycle arrest at the G2/M phase and ultimately induces apoptotic cell death.[6][9]

In addition to the targeted delivery of DM1, some evidence suggests the potential for off-target toxicities. For instance, the DM1 payload of T-DM1 has been shown to interact with cytoskeleton-associated protein 5 (CKAP5) on the surface of normal cells, which may contribute to off-target effects.[10][11]

Quantitative Preclinical Data for this compound ADCs

The following tables summarize key quantitative data from preclinical studies of T-DM1, which serves as a relevant reference for researchers developing novel this compound ADCs.

Table 1: In Vitro Cytotoxicity of T-DM1 in HER2-Positive Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (µg/mL) | Reference |

| SK-BR-3 | Breast Cancer | 4.4 - 10 | - | [11] |

| AU-565 | Breast Cancer | 4.4 - 10 | - | [11] |

| BT-474 | Breast Cancer | - | - | [12] |

| HCC-1419 | Breast Cancer | >10,000 | - | [11] |

| KMCH-1 | Biliary Tract Cancer | - | 0.031 | [10] |

| Mz-ChA-1 | Biliary Tract Cancer | - | 1.3 | [10] |

| KKU-100 | Biliary Tract Cancer | - | 4.3 | [10] |

Table 2: Physicochemical and Pharmacokinetic Properties of T-DM1

| Parameter | Value | Species | Reference |

| Average Drug-to-Antibody Ratio (DAR) | ~3.5 | - | [3][13] |

| Clearance (CL) | 9.4 - 11.5 mL/day/kg | Cynomolgus Monkey (at ≥10 mg/kg) | [14] |

| Terminal Half-life (t1/2) | ~3.5 days | Human (at 3.6 mg/kg) | [14] |

| Maximum Tolerated Dose (MTD) of T-DM1 | 30 mg/kg (~6000 µg DM1/m²) | Cynomolgus Monkey | [15] |

| Maximum Tolerated Dose (MTD) of T-DM1 | 40 mg/kg (~4400 µg DM1/m²) | Rat | [15] |

| Maximum Tolerated Dose (MTD) of free DM1 | 0.2 mg/kg (1600 µg DM1/m²) | Rat | [15] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and preclinical evaluation of an this compound ADC.

Synthesis and Purification of an this compound ADC via Lysine Conjugation

This protocol describes a two-step process for conjugating DM1 to an antibody through its lysine residues using a heterobifunctional SMCC linker.[16]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

DM1 hydrochloride

-

Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)

-

Purification buffer (e.g., PBS, pH 7.4)

-

Quenching reagent (e.g., Tris or glycine solution)

-

Size-exclusion chromatography (SEC) column (e.g., G25)

-

Diafiltration system (optional)

Procedure:

-

Antibody Modification with Sulfo-SMCC:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in reaction buffer.

-

Dissolve Sulfo-SMCC in DMSO or DMA to prepare a stock solution (e.g., 10 mM).

-

Add a molar excess of the Sulfo-SMCC solution to the antibody solution. The molar ratio of linker to antibody will influence the final drug-to-antibody ratio (DAR) and should be optimized. A starting point could be a 5-10 fold molar excess.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

Remove the excess, unreacted Sulfo-SMCC linker by SEC (e.g., using a G25 column) or diafiltration, exchanging the buffer to the conjugation buffer.

-

-

Conjugation of DM1 to the Modified Antibody:

-

Dissolve DM1 hydrochloride in DMA or DMSO to prepare a stock solution (e.g., 10 mM).

-

Add a molar excess of the DM1 solution to the purified, linker-modified antibody. A 1.5-2 fold molar excess of DM1 over the linker is a reasonable starting point.

-

Incubate the reaction mixture at room temperature for 4-16 hours with gentle mixing, protected from light.

-

Quench the reaction by adding a quenching reagent like Tris or glycine to react with any remaining maleimide groups.

-

-

Purification of the ADC:

-

Purify the ADC from unconjugated DM1 and other small molecule impurities using SEC or diafiltration.

-

Concentrate the purified ADC to the desired concentration.

-

Sterile filter the final ADC solution and store at 2-8°C.

-

Characterization of the this compound ADC

4.2.1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry

This method provides an average DAR for the ADC population.[17]

Procedure:

-

Measure the absorbance of the ADC solution at 252 nm and 280 nm.

-

Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the following equations:

-

A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)

-

A252 = (εAb,252 * CAb) + (εDrug,252 * CDrug)

-

-

Calculate the DAR by dividing the molar concentration of the drug by the molar concentration of the antibody.

4.2.2. Determination of DAR and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, allowing for the determination of the distribution of different drug-loaded species.[18][19]

Procedure:

-

Equilibrate an HIC column with a high-salt mobile phase.

-

Inject the ADC sample onto the column.

-

Elute the bound ADC species using a decreasing salt gradient. Species with higher DARs are more hydrophobic and will elute later.

-

Integrate the peak areas of the different species in the chromatogram.

-

Calculate the weighted average DAR using the following formula:

-

Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

-

In Vitro Cytotoxicity Assay

The MTT or XTT assay is a colorimetric method to assess the cytotoxic potential of the ADC.[4][20]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well microplates

-

This compound ADC, unconjugated antibody, and free DM1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the target cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1.

-

Treat the cells with the different concentrations of the test articles and incubate for a period of 48-144 hours.[9]

-

Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the cell viability against the concentration of the test article and determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an this compound ADC in a subcutaneous xenograft mouse model.[21][22]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Target cancer cell line

-

This compound ADC, unconjugated antibody, and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant the target cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and different doses of the this compound ADC).

-

Administer the treatments intravenously at a predetermined schedule (e.g., once a week for three weeks).

-

Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Plot the mean tumor volume over time for each treatment group to evaluate the anti-tumor efficacy.

Visualizing Key Processes in this compound ADC Development

The following diagrams, generated using the DOT language, illustrate critical pathways and workflows in the development of this compound ADCs.

References

- 1. biocompare.com [biocompare.com]

- 2. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. adcreview.com [adcreview.com]

- 6. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. adcreview.com [adcreview.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Preclinical safety profile of trastuzumab emtansine (T-DM1): mechanism of action of its cytotoxic component retained with improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]

- 17. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 21. biocytogen.com [biocytogen.com]

- 22. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to MC-DM1 for ADC Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MC-DM1, a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and detailed methodologies for its application in ADC research and development.

Introduction to this compound

This compound is a conjugate comprising the potent microtubule-disrupting agent, DM1, and a maleimidocaproyl (MC) linker.[1][2] DM1 is a derivative of maytansine, a class of highly cytotoxic compounds that inhibit cell division. The MC linker provides a stable linkage to antibodies via a thiol-maleimide reaction, ensuring that the cytotoxic payload is delivered specifically to target cells. This targeted delivery is the cornerstone of ADC therapy, aiming to enhance therapeutic efficacy while minimizing off-target toxicity.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in ADC conjugation and formulation.

| Property | Value | Reference |

| CAS Number | 1375089-56-7 | [1] |

| Molecular Weight | 843.36 g/mol | [1] |

| Molecular Formula | C₄₂H₅₅ClN₄O₁₂ | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMSO | [1] |

Mechanism of Action

The cytotoxic activity of ADCs armed with this compound is primarily driven by the DM1 payload. Upon internalization of the ADC by the target cell, the linker is cleaved, releasing DM1 to exert its potent anti-mitotic effects.

Microtubule Disruption

DM1 functions by inhibiting the assembly of microtubules, which are critical components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. DM1 binds to tubulin, the protein subunit of microtubules, thereby preventing its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers programmed cell death, or apoptosis.

Caption: Signaling pathway of DM1-mediated microtubule disruption.

Alternative Mechanisms

Recent studies suggest a potential alternative, HER2-independent mechanism of action for DM1-containing ADCs. This pathway may involve the interaction of the DM1 payload with cytoskeleton-associated protein 5 (CKAP5), leading to cytotoxicity. This finding could have implications for understanding and mitigating off-target toxicities.

Experimental Protocols

The following sections provide a generalized workflow and detailed protocols for the conjugation of this compound to a monoclonal antibody (mAb) and the subsequent characterization of the resulting ADC.

Experimental Workflow

The overall process for creating and evaluating an this compound ADC involves several key stages, from antibody preparation to in vitro and in vivo testing.

Caption: General experimental workflow for this compound ADC development.

Antibody-MC-DM1 Conjugation Protocol

This protocol outlines the steps for conjugating this compound to an antibody via its lysine residues. This method relies on the reaction between the maleimide group of the MC linker and a thiol group, which is introduced to the antibody through a prior modification step. A common approach involves using a bifunctional linker like SMCC (succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate) to first react with lysine amines on the antibody, thereby introducing maleimide groups. The thiol-containing DM1 is then reacted with these maleimide groups. Alternatively, this compound, which already contains the maleimide group, can be used to react with reduced interchain disulfides on the antibody. The following is a general protocol for the latter approach.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Reducing agent (e.g., TCEP, DTT)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Reaction buffer (e.g., phosphate buffer with EDTA)

-

Purification system (e.g., size-exclusion chromatography)

-

Anhydrous DMSO

Procedure:

-

Antibody Reduction:

-

Prepare the mAb at a concentration of 1-10 mg/mL in reaction buffer.

-

Add a calculated amount of the reducing agent (e.g., 2-10 molar excess of TCEP) to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration.

-

-

This compound Conjugation:

-

Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

-

Add the this compound stock solution to the reduced antibody solution. A typical molar excess of this compound to antibody is 5-15 fold.

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction should be performed in a buffer with a pH between 6.5 and 7.5 to favor the thiol-maleimide reaction.

-

-

Quenching:

-

Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.

-

Incubate for an additional 20-30 minutes at room temperature.

-

-

Purification:

-

Purify the ADC from unreacted this compound and other small molecules using size-exclusion chromatography (SEC) or another suitable purification method.

-

Collect the fractions containing the purified ADC.

-

-

Characterization:

-

Determine the protein concentration of the purified ADC using a standard method (e.g., UV-Vis spectroscopy at 280 nm).

-

Characterize the drug-to-antibody ratio (DAR), purity, and aggregation state as described in the following section.

-

ADC Characterization Methods

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.

| Characterization Method | Purpose | Typical Results |

| UV-Vis Spectroscopy | Determine protein and drug concentration, and calculate DAR. | Absorbance at 252 nm (for DM1) and 280 nm (for antibody) are used. |

| Hydrophobic Interaction Chromatography (HIC) | Determine DAR distribution and assess hydrophobicity. | A chromatogram showing peaks corresponding to different DAR species. |

| Size-Exclusion Chromatography (SEC) | Assess purity and detect aggregation. | A major peak for the monomeric ADC and potential smaller peaks for aggregates. |

| Mass Spectrometry (MS) | Confirm the identity of the ADC and determine the precise mass of different DAR species. | Mass spectra showing the molecular weights of the light chain, heavy chain, and intact antibody with different numbers of conjugated DM1 molecules. |

| In vitro Cell Viability Assays | Evaluate the potency and specificity of the ADC. | IC₅₀ values for target-positive and target-negative cell lines. |

Linker Stability and Cleavage Assays

The stability of the linker is a critical attribute of an ADC, as premature cleavage can lead to off-target toxicity.

Plasma Stability Assay:

-

Incubate the ADC in human or mouse plasma at 37°C.

-

At various time points, take aliquots of the plasma-ADC mixture.

-

Analyze the aliquots by a suitable method (e.g., ELISA, LC-MS) to quantify the amount of intact ADC and released payload over time.

Protease Cleavage Assay:

-

Incubate the ADC with specific proteases that are expected to be present in the lysosomal compartment of target cells (e.g., cathepsin B).[3][4][5]

-

Monitor the release of the DM1 payload over time using techniques like HPLC or LC-MS.[6]

Conclusion

This compound is a well-characterized and effective drug-linker for the development of ADCs. Its potent cytotoxic payload, combined with a stable linker, allows for the creation of highly targeted and efficacious cancer therapies. The methodologies outlined in this guide provide a framework for the successful conjugation, purification, and characterization of this compound-based ADCs, facilitating their advancement from preclinical research to clinical development. Careful optimization of the conjugation process and thorough characterization are paramount to ensuring the safety and efficacy of these promising therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. news-medical.net [news-medical.net]

- 4. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]

- 5. ADC proteases for peptide linker——Screening and validation of linker | ACROBiosystems [acrobiosystems.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Solubility and Stability of MC-DM1 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of MC-DM1, a pivotal drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). Understanding these physicochemical properties is critical for formulation development, manufacturing, and ensuring the overall safety and efficacy of the final therapeutic product.

Introduction and Physicochemical Properties

This compound is a conjugate comprised of the cytotoxic agent DM1 (a maytansinoid derivative) and a maleimidocaproyl (MC) linker. DM1 is a potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[1] The MC linker provides a stable covalent attachment point to antibodies, typically via reaction with thiol groups. The solubility and stability of this drug-linker are paramount as they directly influence the drug-to-antibody ratio (DAR), aggregation propensity, and in vivo performance of the resulting ADC.[2]

Below are the key physicochemical properties of this compound powder.

| Property | Value | Source |

| Chemical Name | N(2')-deacetyl-N(2')-(6-maleimido-1-oxohexyl)-Maytansine | |

| CAS Number | 1375089-56-7 | [3][4][5] |

| Molecular Formula | C₄₂H₅₅ClN₄O₁₂ | [4][5] |

| Molecular Weight | 843.36 g/mol | [3][6] |

| Appearance | White to off-white solid powder | [4] |

Solubility Profile of this compound

The solubility of this compound is highly dependent on the solvent system. As a relatively hydrophobic molecule, its aqueous solubility is limited, necessitating the use of organic co-solvents for creating stock solutions and formulations.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound in various solvent systems. It is crucial to use fresh, anhydrous solvents, as the presence of water can impact both solubility and stability.

| Solvent System | Concentration | Molarity (approx.) | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL | 237.15 mM | Saturation unknown. Hygroscopic DMSO can significantly impact solubility; use newly opened solvent. | [3][6] |

| 10% DMSO + 90% Corn Oil | ≥ 5.5 mg/mL | 6.52 mM | Saturation unknown. A common formulation for in vivo studies. Co-solvents should be added sequentially. | [3][4][6] |

Note: Data on the solubility of this compound across a range of pH values in aqueous buffers is not extensively available in public literature and should be determined empirically.

Experimental Protocol: Equilibrium Solubility Determination

To accurately determine the solubility of this compound in various aqueous buffers or formulation vehicles, a standardized equilibrium solubility protocol is recommended.

Objective: To determine the saturation concentration of this compound in a given solvent system at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvent system (e.g., PBS pH 7.4, citrate buffer pH 5.0)

-

Calibrated analytical balance

-

Vials with screw caps

-

Shaking incubator or rotator capable of maintaining constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical method for quantification (e.g., RP-HPLC with UV detection)

Methodology:

-

Preparation: Add an excess amount of this compound powder to a pre-determined volume of the test solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Equilibration: Place the vials in a shaking incubator at a constant temperature. Agitate the samples for a defined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Sample Collection: At each time point, carefully withdraw an aliquot from the vial.

-

Separation of Solid and Liquid Phases: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of dissolved this compound using a validated RP-HPLC method.

-

Equilibrium Confirmation: Equilibrium is confirmed when the measured concentration between two consecutive time points (e.g., 48 and 72 hours) is statistically unchanged.

Visualization: Solubility Determination Workflow

Stability Profile of this compound

The stability of this compound is crucial for maintaining its integrity and reactivity for conjugation. Degradation can lead to loss of potency, formation of impurities, and inconsistent ADC manufacturing. Key factors affecting stability include temperature, light, and pH.

Storage and Handling

Proper storage is essential to prevent degradation. This compound is sensitive to light and temperature.

| Condition | Form | Duration | Light Protection | Source |

| 0 - 4 °C | Powder | Short-term (days to weeks) | Required | [5] |

| -20 °C | Powder | Long-term (months to years) | Required | [5][7] |

| -20 °C | Stock Solution (in solvent) | Up to 1 month | Required | [3] |

| -80 °C | Stock Solution (in solvent) | Up to 6 months | Required | [3] |

Handling Recommendations:

-

Always protect this compound powder and solutions from light.[4]

-

For solutions, it is recommended to prepare them fresh.[8] If storage is necessary, aliquot to avoid repeated freeze-thaw cycles.

-

The maleimide moiety of the MC linker is susceptible to hydrolysis, especially at neutral to alkaline pH, which would render it incapable of reacting with antibody thiols.[9] Therefore, conjugation reactions are typically performed at slightly acidic to neutral pH (pH 6.5-7.5).

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) studies are performed to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound powder

-

Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

-

Buffers of various pH values

-

Calibrated stability chambers (for temperature and humidity)

-

Photostability chamber (with controlled light/UV exposure)

-

Validated stability-indicating analytical method (e.g., RP-HPLC, LC-MS)

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents. For pH stress, use acidic, basic, and neutral solutions. For oxidative stress, use a solution containing H₂O₂.

-

Application of Stress Conditions: Expose the samples to a range of conditions as outlined below. A control sample should be stored under recommended conditions (e.g., -20°C, protected from light).

-

Acid/Base Hydrolysis: Incubate samples in 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60°C) for several hours.

-

Oxidation: Incubate the sample with 3% H₂O₂ at room temperature.

-

Thermal Stress: Expose solid powder and solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Freeze-Thaw: Subject solutions to multiple cycles of freezing (e.g., -20°C or -80°C) and thawing to room temperature.[10]

-

-

Time-Point Analysis: At specified time points, withdraw aliquots from each stress condition.

-

Analysis: Analyze the samples using a stability-indicating method like RP-HPLC to determine the remaining percentage of intact this compound and to detect and quantify any degradation products. LC-MS can be used to identify the mass of degradants, providing insight into the degradation pathways.[11]

Visualization: Forced Degradation Study Workflow

Mechanism of Action: Microtubule Disruption

The cytotoxic activity of this compound is derived from its DM1 payload. After an ADC delivers DM1 into a target cell, DM1 exerts its potent anti-tumor effect by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

The key steps are:

-

Binding to Tubulin: DM1 binds to tubulin, the protein subunit of microtubules.[12]

-

Inhibition of Polymerization: This binding prevents the polymerization of tubulin into functional microtubules. It suppresses microtubule dynamic instability, which is critical for their function.[13]

-

Mitotic Arrest: The disruption of the mitotic spindle prevents cancer cells from successfully completing mitosis, leading to cell cycle arrest, primarily at the G2/M phase.[1]

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][14]

Visualization: DM1 Signaling Pathway

References

- 1. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Drug-Linker Conjugates for ADC | 1375089-56-7 | Invivochem [invivochem.com]

- 5. medkoo.com [medkoo.com]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]

- 12. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: MC-DM1 Antibody Conjugation for IgG1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. This protocol details the conjugation of the microtubule-disrupting agent DM1 to a human IgG1 monoclonal antibody via a non-cleavable maleimidocaproyl (MC) linker. The resulting ADC, IgG1-MC-DM1, is designed to selectively deliver the cytotoxic payload to target cells expressing the antigen recognized by the IgG1, leading to their destruction.[1][2][3] This process involves the partial reduction of the antibody's interchain disulfide bonds, followed by the covalent attachment of the MC-DM1 linker-drug to the newly generated free thiols. Careful control of the reaction conditions is crucial for achieving a desirable drug-to-antibody ratio (DAR), which is a critical quality attribute that influences the efficacy and safety of the ADC.[4][5][6]

Principle of the Method

The conjugation process is based on thiol-maleimide chemistry.[7][8][9] First, the interchain disulfide bonds of the IgG1 antibody are partially reduced using a mild reducing agent, tris(2-carboxyethyl)phosphine (TCEP), to generate free sulfhydryl (thiol) groups.[10][11][12][13] The number of accessible thiols can be controlled by optimizing the TCEP concentration, reaction time, and temperature. Following the reduction step, the maleimide group of the this compound linker-drug reacts specifically with the free thiol groups on the antibody to form a stable thioether bond.[9][14] The resulting ADC is then purified to remove unreacted drug-linker and reducing agent. Finally, the conjugate is characterized to determine its concentration, purity, and the average number of drug molecules conjugated per antibody (DAR).

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| Human IgG1 Antibody | (User-specific) | - |

| This compound | MedChemExpress | HY-103118 |

| TCEP HCl | Thermo Fisher Scientific | 20490 |

| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific | 89882 |

| Amicon® Ultra Centrifugal Filter Units, 30K MWCO | MilliporeSigma | UFC903024 |

Experimental Protocols

Antibody Preparation and Reduction

This step involves the partial reduction of the IgG1 antibody to generate free thiol groups for conjugation.

-

Prepare the Antibody Solution:

-

Dissolve the IgG1 antibody in PBS, pH 7.4, to a final concentration of 5-10 mg/mL.

-

Ensure the antibody solution is free of any amine-containing buffers or stabilizers, as these can interfere with the conjugation reaction. If necessary, perform a buffer exchange into PBS using a desalting column or dialysis.

-

-

Prepare the TCEP Solution:

-

Prepare a 10 mM stock solution of TCEP HCl in deionized water immediately before use. TCEP solutions are prone to oxidation and should be made fresh.[10]

-

-

Antibody Reduction:

-

Add a 10 to 20-fold molar excess of the 10 mM TCEP solution to the antibody solution. The optimal molar excess should be determined empirically for each specific antibody to achieve the desired DAR.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. To prevent re-oxidation of the thiols, it is recommended to perform this step in a low-oxygen environment, for example, by purging the reaction vial with argon or nitrogen gas.[9]

-

-

Removal of Excess TCEP:

-

Immediately after incubation, remove the excess TCEP using a pre-equilibrated Zeba™ Spin Desalting Column (7K MWCO) according to the manufacturer's instructions. This step is critical to prevent the quenching of the maleimide reaction in the subsequent step.

-

This compound Conjugation

This step involves the reaction of the reduced antibody with the this compound linker-drug.

-

Prepare the this compound Solution:

-

Conjugation Reaction:

-

To the reduced and purified antibody solution from the previous step, add a 5 to 10-fold molar excess of the 10 mM this compound solution. The optimal molar ratio should be determined experimentally.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.[14] The reaction should be performed at a pH between 6.5 and 7.5 to ensure the specific reaction of the maleimide with the thiol groups.[7]

-

Purification of the Antibody-Drug Conjugate

This step is necessary to remove unconjugated this compound and any aggregated protein.

-

Purification:

-

Purify the ADC using a Zeba™ Spin Desalting Column (7K MWCO) to remove unreacted this compound.

-

For further purification and to remove any potential aggregates, size-exclusion chromatography (SEC) can be performed.[16]

-

-

Concentration and Buffer Exchange:

-

Concentrate the purified ADC and exchange the buffer to a desired formulation buffer (e.g., PBS) using an Amicon® Ultra Centrifugal Filter Unit (30K MWCO).

-

Characterization of the Antibody-Drug Conjugate

This final step is crucial to assess the quality of the synthesized ADC.

-

Protein Concentration Determination:

-

Measure the absorbance of the ADC solution at 280 nm using a UV-Vis spectrophotometer. The concentration can be calculated using the Beer-Lambert law and the extinction coefficient of the antibody.

-

-

Drug-to-Antibody Ratio (DAR) Determination:

-

The DAR can be determined using several methods:

-

UV-Vis Spectroscopy: This is a relatively simple method that requires measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for DM1 (around 252 nm). The DAR can be calculated from the molar concentrations of the drug and the antibody.[4][17] However, this method can be less accurate due to potential interference from the free drug.[4]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can separate the ADC based on the number of conjugated drug molecules, providing information on the distribution of different DAR species.[6][18]

-

Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for DAR analysis, particularly for cysteine-linked ADCs, as it separates species based on hydrophobicity, which increases with the number of conjugated drugs.[17][6]

-

Mass Spectrometry (MS): LC-MS is a powerful technique for detailed DAR analysis and can provide information on the drug load distribution.[5][6]

-

-

-

Purity and Aggregation Analysis:

-

Analyze the purity and the presence of aggregates in the final ADC product by size-exclusion chromatography (SEC-HPLC).[16]

-

Quantitative Data Summary

| Parameter | Recommended Value | Range/Notes |

| Antibody Reduction | ||

| Antibody Concentration | 5-10 mg/mL | |

| TCEP Molar Excess | 10-20 fold | To be optimized for the specific antibody. |

| Incubation Time | 1-2 hours | |

| Incubation Temperature | 37°C | |

| This compound Conjugation | ||

| This compound Molar Excess | 5-10 fold | To be optimized. |

| Incubation Time | 1-2 hours (RT) or Overnight (4°C) | |

| Incubation Temperature | Room Temperature or 4°C | |

| Reaction pH | 7.0-7.5 | Critical for thiol-maleimide specificity.[7] |

| Expected Outcome | ||

| Average DAR | 2-4 | This is a typical target for many ADCs.[16] |

| Purity (by SEC) | >95% | |

| Aggregates (by SEC) | <5% | [16] |

Visualizations

Caption: Experimental workflow for IgG1-MC-DM1 conjugation.

Caption: Mechanism of action of DM1-containing ADCs.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ppd.com [ppd.com]

- 5. agilent.com [agilent.com]

- 6. blog.crownbio.com [blog.crownbio.com]

- 7. broadpharm.com [broadpharm.com]

- 8. biotium.com [biotium.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. broadpharm.com [broadpharm.com]

- 11. dynamic-biosensors.com [dynamic-biosensors.com]

- 12. Disulfide reduction using TCEP reaction [biosyn.com]

- 13. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. interchim.fr [interchim.fr]

- 15. medchemexpress.com [medchemexpress.com]

- 16. cellmosaic.com [cellmosaic.com]

- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: A Step-by-Step Guide to Lysine Conjugation with MC-DM1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug. One of the most established methods for creating ADCs is through the conjugation of a drug-linker to the lysine residues of an antibody. This method takes advantage of the numerous solvent-exposed ε-amino groups on the antibody surface, making them readily available for chemical modification.[1][2][3][4]

This document provides a detailed, step-by-step guide for the conjugation of the drug-linker construct MC-DM1 to a monoclonal antibody via lysine residues. This compound is composed of the potent microtubule-disrupting agent DM1 and the maleimidocaproyl (MC) linker.[5] The conjugation process involves a two-step reaction. First, the antibody's lysine residues are modified with a bifunctional linker, such as SMCC (succinimidyl-4-(maleimidylmethyl)cyclohexane-1-carboxylate), which introduces a maleimide group. Subsequently, the thiol-containing DM1 is conjugated to the maleimide-activated antibody.[6][7] This process results in a heterogeneous mixture of ADC molecules with varying drug-to-antibody ratios (DARs).[8][9][10] Careful control of the reaction conditions is crucial for achieving a desired average DAR and ensuring the quality and efficacy of the final ADC product.[11]

Materials and Reagents

| Reagent | Supplier | Purpose |